molecular formula C19H17NO4S B405226 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301304-90-5

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B405226
CAS RN: 301304-90-5
M. Wt: 355.4g/mol
InChI Key: YBYTWJKOJKRNKC-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as ethyl benzofuran-2-carbonyl amino cyclopentathiophene-3-carboxylate , is a synthetic organic compound. Its chemical formula is C₁₈H₁₅NO₄S , and its molecular weight is approximately 355.4 g/mol . The compound features a benzofuran ring fused to a cyclopenta[b]thiophene core, with an ethyl ester group and an amino carbonyl substituent.

    • An amino carbonyl substituent (linked to the cyclopenta[b]thiophene core) .
  • properties

    IUPAC Name

    ethyl 2-(1-benzofuran-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17NO4S/c1-2-23-19(22)16-12-7-5-9-15(12)25-18(16)20-17(21)14-10-11-6-3-4-8-13(11)24-14/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBYTWJKOJKRNKC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=CC=CC=C4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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